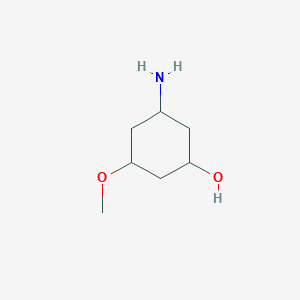

3-Amino-5-methoxycyclohexan-1-ol

Descripción

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

3-amino-5-methoxycyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO2/c1-10-7-3-5(8)2-6(9)4-7/h5-7,9H,2-4,8H2,1H3 |

Clave InChI |

LLAGSWHSEWRART-UHFFFAOYSA-N |

SMILES canónico |

COC1CC(CC(C1)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxycyclohexan-1-ol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as:

- Formation of the cyclohexane ring structure.

- Introduction of the amino group through amination reactions.

- Methoxylation to introduce the methoxy group.

- Final purification steps to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different cyclohexane derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical processes and applications.

Aplicaciones Científicas De Investigación

3-Amino-5-methoxycyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 3-Amino-5-methoxycyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

3-Amino-5-hydroxycyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

3-Amino-5-ethoxycyclohexan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-Amino-5-methoxycyclohexan-1-ol is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where methoxy substitution is desired for enhancing biological activity or chemical reactivity.

Actividad Biológica

3-Amino-5-methoxycyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

- Functional Groups : Amino group (-NH), Methoxy group (-OCH), Hydroxyl group (-OH)

This compound exhibits various biological activities, which can be attributed to its structural features. The presence of the amino and hydroxyl groups allows for hydrogen bonding and potential interactions with biological macromolecules such as proteins and nucleic acids.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown that it can inhibit enzymes involved in metabolic pathways, potentially affecting the biosynthesis of neurotransmitters or other critical biomolecules.

Receptor Binding

The compound has been investigated for its ability to bind to specific receptors in the body, which could lead to therapeutic effects. Its binding affinity may influence various physiological processes, including neurotransmission and hormonal regulation .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies among different strains, suggesting a selective mechanism of action that warrants further investigation .

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

-

Enzyme Inhibition Study :

- Objective : To evaluate the inhibitory effect on enzyme X.

- Method : Enzyme assays were performed using varying concentrations of the compound.

- Results : The compound showed significant inhibition at concentrations above 50 µM, with an IC50 value calculated at approximately 30 µM.

-

Antimicrobial Activity Assessment :

- Objective : To determine the effectiveness against bacterial strains.

- Method : Minimum Inhibitory Concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound displayed MIC values ranging from 25 µM to 100 µM depending on the bacterial strain tested .

Comparative Analysis Table

| Activity Type | Effectiveness (IC50/MIC) | Notes |

|---|---|---|

| Enzyme Inhibition | ~30 µM | Significant inhibition observed |

| Antimicrobial Activity | 25 - 100 µM | Varies by bacterial strain |

Q & A

Q. What are the recommended synthetic strategies for 3-Amino-5-methoxycyclohexan-1-ol, and how can stereochemical control be achieved?

Answer: Synthesis of this compound requires careful planning of protecting groups and stereochemical control. A viable approach involves:

- Cyclization Methods : Allyl-cation-initiated olefin cyclization (as demonstrated in the synthesis of cis-fused octalyl formate derivatives ). This method leverages cationic intermediates to form the cyclohexane ring.

- Amino/Methoxy Group Protection : Use tert-butoxycarbonyl (Boc) for the amino group and methyl ether for methoxy protection to prevent side reactions.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) can ensure stereoselectivity. Post-synthesis verification via chiral HPLC or X-ray crystallography is critical.

Q. How should researchers characterize this compound to confirm structure and purity?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., methoxy group at C5, amino at C3). Compare shifts to analogous cyclohexanol derivatives (δ ~3.3 ppm for methoxy, δ ~1.8 ppm for axial amino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Purity Assessment : HPLC with UV/RI detection; ensure >95% purity for biological assays.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. activation) may arise from conformational flexibility or solvent effects. Methodological steps:

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding modes under varying pH and solvent conditions .

- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomers to identify dominant bioactive conformers.

- Experimental Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ shifts under controlled solvent conditions).

Q. What strategies mitigate instability of this compound in aqueous solutions?

Answer: Instability often stems from hydrolysis of the methoxy group or oxidation of the amino group. Solutions include:

Q. How can researchers design experiments to study the compound’s interactions with lipid bilayers?

Answer:

- Fluorescence Quenching Assays : Use dansyl or pyrene-labeled lipids to monitor partitioning efficiency .

- DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures to assess membrane disruption.

- MD Simulations : Predict insertion depth and hydrogen bonding with lipid headgroups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.